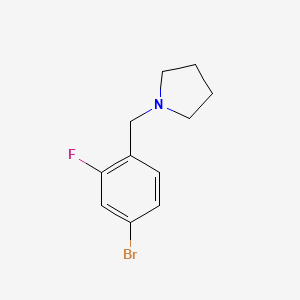

![molecular formula C9H8Br2O B1344162 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one CAS No. 62546-51-4](/img/structure/B1344162.png)

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

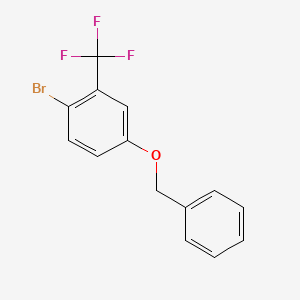

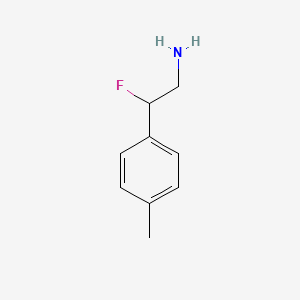

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is a brominated organic compound that features a ketone functional group attached to a phenyl ring which is further substituted with a bromomethyl group. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of more complex brominated molecules which can have applications in materials science, pharmaceuticals, and as ligands in catalysis.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of halogenating agents to introduce bromine atoms into the molecular structure. For instance, a related compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, showcasing a typical halogenation reaction . Another example includes the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand, which yielded a brominated alcohol with high selectivity . These methods could potentially be adapted for the synthesis of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using spectroscopic methods such as NMR and X-ray diffraction analysis. For example, the structure of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane was elucidated using 1H and 13C NMR spectroscopy and X-ray analysis, revealing a chair conformation with an equatorial phenyl group . Similarly, the crystal structure of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]phenylen-1-olate was determined using X-ray crystallography, showing a zwitterionic form with strong intramolecular hydrogen bonding . These techniques could be employed to determine the precise molecular structure of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one.

Chemical Reactions Analysis

Brominated compounds like 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one can participate in various chemical reactions, including coupling reactions catalyzed by palladium complexes. For instance, o-bromobenzyl alcohol was used in a palladium-catalyzed cascade reaction with o-iodobiphenyls to synthesize polycyclic aromatic hydrocarbons . This suggests that 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one could also be a candidate for similar palladium-catalyzed reactions, potentially leading to the formation of complex aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms and the overall molecular geometry. Vibrational spectroscopy studies, such as FT-IR, provide insights into the vibrational frequencies and assignments of related compounds . Additionally, the determination of HOMO-LUMO gaps through computational methods can give information about the electronic properties and reactivity of the molecule . The first hyperpolarizability of such compounds can also be calculated to assess their potential in nonlinear optics . These analyses would be relevant for 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one to predict its behavior in various applications.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one has been studied for its crystal structure and Hirshfeld surface analysis. This study focuses on the compound's crystallography, including its crystallization in different space groups and unit cell parameters. The research emphasizes variations in crystal packing and interactions, such as π-π and C−H•••π interactions, providing insights into the behavior of these interactions (González-Montiel et al., 2015).

Synthesis and Biological Evaluation

Another application of this compound is in the synthesis of novel compounds with potential antimicrobial activities. For instance, it has been used in the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one and further in the synthesis of compounds exhibiting excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Intermolecular Reactions

Research also explores the intermolecular reactions involving 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one. Studies have shown how solvent variations can influence the outcomes of silyl migration reactions, leading to the detection of various compounds. This highlights the compound's role in understanding and developing reaction mechanisms (Rodríguez, García, & Marco-Contelles, 2006).

Mesomorphic Properties

The compound is also involved in the study of mesomorphic properties of certain substances. Research in this area focuses on how the presence of bromo or cyano groups affects mesomorphic ranges and clearing points, thus contributing to the understanding of liquid crystal technologies (Tinh, Zann, & Dubois, 1979).

Absolute Configuration Determination

In another study, the reaction of this compound with other chemicals in the presence of a chiral ligand has been used to determine its absolute configuration. This research has implications for understanding the stereochemistry of similar compounds (Talybov & Baghirli, 2020).

Green Chemistry Applications

This compound is also a subject in green chemistry, where it is used in KHSO4-catalyzed reactions under solvent-free conditions. The study emphasizes economical and environmentally friendly methodologies in chemical synthesis (Joshi, Suresh, & Adimurthy, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-1-[4-(bromomethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMLMAIKUHFNDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625191 |

Source

|

| Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |

CAS RN |

62546-51-4 |

Source

|

| Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

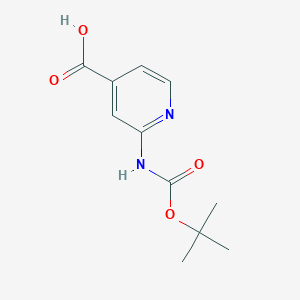

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)